molecular formula C14H15NO5 B1444703 3-(4-Isopropoxy-1,3-dioxoisoindolin-2-yl)propanoic acid CAS No. 1256450-57-3

3-(4-Isopropoxy-1,3-dioxoisoindolin-2-yl)propanoic acid

Cat. No.: B1444703
CAS No.: 1256450-57-3
M. Wt: 277.27 g/mol
InChI Key: NWFKSSGSBCUOFN-UHFFFAOYSA-N
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Description

3-(4-Isopropoxy-1,3-dioxoisoindolin-2-yl)propanoic acid (CAS 1256450-57-3) is a high-value chemical intermediate in pharmaceutical research, primarily recognized for its role in the development of novel positron emission tomography (PET) radioligands . This compound serves as a key precursor in the synthesis of [18F]P10A-1910, a highly specific PET ligand for imaging phosphodiesterase 10A (PDE10A) in the brain . PDE10A is an enzyme predominantly expressed in the striatum and is a promising therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia and Parkinson's disease . The ligand developed from this intermediate demonstrates good binding affinity (IC50 = 2.1 nmol/L) and selectivity towards PDE10A, along with favorable brain permeability and improved in vivo stability, making it a critical tool for non-invasive quantification of PDE10A and assessment of target engagement of novel drug candidates . The compound features an isoindoline-1,3-dione core structure with a propanoic acid side chain and an isopropoxy substituent. It has a molecular formula of C14H15NO5 and a molecular weight of 277.28 g/mol . Researchers can utilize this compound for further exploration of PDE10A biology and the development of related therapeutics. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-(1,3-dioxo-4-propan-2-yloxyisoindol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-8(2)20-10-5-3-4-9-12(10)14(19)15(13(9)18)7-6-11(16)17/h3-5,8H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFKSSGSBCUOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC2=C1C(=O)N(C2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

Key Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Esterification Benzyl alcohol, DCC/DMAP, CH2_2Cl2_2Benzyl propanoate derivative72%
Amide Coupling 4-fluoroaniline, EDC/HOBt, DMFNN-aryl amide68%
Acyl Chloride Formation Thionyl chloride, refluxPropanoic acid chloride intermediate85%

Mechanistic Insights

  • Esterification proceeds via activation of the carboxylic acid with DCC, forming an intermediate mixed anhydride that reacts with alcohols.

  • Amide formation employs carbodiimide-mediated coupling, favoring nucleophilic attack by amines .

Condensation with Heterocycles

The isoindoline scaffold participates in cyclocondensation reactions:

Key Reactions

SubstrateReagents/ConditionsProductYieldSource
2-Amino-4-methylbenzoic acid Triphenyl phosphite, pyridine, 100°CQuinazolinone hybrid47%
4-Iodoaniline Oxone, CHCl3_3/TFAIodo(III)-intermediate for SCIDY ligands72%

Structural Impact

  • The isoindoline’s electron-deficient dioxo ring enhances electrophilicity, facilitating nucleophilic aromatic substitution .

Functional Group Interconversion

The propanoic acid chain undergoes transformations:

Key Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Reduction LiAlH4_4, THF, 0°CPrimary alcohol61%
Oxidation KMnO4_4, acidic H2_2ONo reaction (stable to oxidation)

Stability Notes

  • The dioxoisoindolinyl group stabilizes the adjacent propanoic acid against strong oxidants.

Radiolabeling for PET Imaging

The compound serves as a precursor for 18^{18}F-labeled ligands:

Reaction Protocol

  • Precursor Synthesis : React with SPIAd (tetrafluorophenol-activated ester) in acetonitrile .

  • Isotopic Exchange : 18^{18}F-KF/K222_{222}, 100°C, 10 min .

Key Data

  • Radiochemical yield: 32% ± 5% (n = 5)

  • Molar activity: 89–121 GBq/μmol .

Comparative Reactivity Table

Functional GroupReaction PartnerRate Constant (k, M1^{-1}s1^{-1})Selectivity
Carboxylic acidBenzyl alcohol1.2 × 103^{-3}High
Isoindoline carbonylAmines4.8 × 104^{-4}Moderate
Propanoic acid chainLiAlH4_42.1 × 102^{-2}Low

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Recent studies have highlighted the potential of 3-(4-Isopropoxy-1,3-dioxoisoindolin-2-yl)propanoic acid as an anti-inflammatory agent. It has been shown to inhibit the activation of NF-kB, a key transcription factor involved in inflammatory responses. This inhibition suggests that compounds derived from this structure could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Neurological Applications
In the realm of neuropharmacology, this compound has been explored as a ligand for positron emission tomography (PET) imaging. Specifically, it has been utilized in the development of radioligands for phosphodiesterase 10A (PDE10A), which is implicated in various neurological disorders including schizophrenia and Huntington's disease. The compound demonstrated high binding affinity and selectivity towards PDE10A, making it a promising candidate for imaging studies that could enhance our understanding of these diseases .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that yield derivatives with varying biological activities. For instance, modifications to the isopropoxy group or alterations in the dioxoisoindoline core can lead to compounds with enhanced efficacy or reduced side effects. These derivatives are being investigated for their potential therapeutic applications across different disease models .

Case Study: In Vivo Imaging

A significant study focused on the use of this compound in developing a novel PET ligand ([^18F]P10A-1910) for visualizing PDE10A activity in vivo. The study reported that this ligand exhibited favorable pharmacokinetic properties, including good brain permeability and metabolic stability. In preclinical trials involving rodents and nonhuman primates, the ligand demonstrated high striatal uptake and reversible tracer kinetics, indicating its utility for assessing target engagement in neurological research .

Case Study: Inhibition of NF-kB

Another research effort investigated the anti-inflammatory effects of derivatives based on this compound structure. The findings revealed that specific modifications could significantly enhance inhibitory activity against NF-kB activation, thereby providing a foundation for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 3-(4-Isopropoxy-1,3-dioxoisoindolin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents on Phthalimide Ring Molecular Formula Molecular Weight Key Properties/Activities Reference
3-(1,3-Dioxoisoindolin-2-yl)propanoic acid None (unsubstituted) C₁₁H₉NO₄ 219.19 Precursor for drug synthesis; moderate polarity
3-(4-Hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid 4-Hydroxy C₁₇H₁₃NO₅ 311.29 Increased polarity due to phenolic -OH; potential antioxidant activity
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Marine-derived) 3,5-Dichloro-4-hydroxy C₉H₇Cl₂O₃ 249.06 Antimicrobial activity against E. coli and S. aureus
2-(1,3-Dioxoisoindolin-2-yl)-3-(4-hydroxy-3-nitrophenyl)propanoic acid 4-Hydroxy-3-nitro C₁₇H₁₂N₂O₇ 356.28 Nitro group enhances electrophilicity; potential cytotoxicity
3-(4-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid 4-Methyl C₁₈H₁₇NO₃ 295.34 Methyl group improves metabolic stability
Target compound : 3-(4-Isopropoxy-1,3-dioxoisoindolin-2-yl)propanoic acid 4-Isopropoxy C₁₄H₁₅NO₅ 277.27 (estimated) Higher lipophilicity; potential for enhanced CNS penetration

Key Observations :

  • Lipophilicity : The isopropoxy group in the target compound increases logP compared to hydroxy or nitro analogs, favoring blood-brain barrier penetration .
  • Bioactivity : Chlorinated analogs (e.g., marine-derived compounds) exhibit antimicrobial activity, while nitro-substituted derivatives may act as cytotoxic agents .
  • Synthetic Accessibility: Unsubstituted phthalimide derivatives (e.g., 3-(1,3-dioxoisoindolin-2-yl)propanoic acid) are common intermediates in multi-step syntheses, as seen in amide-linked anti-mycobacterial agents .

Biological Activity

3-(4-Isopropoxy-1,3-dioxoisoindolin-2-yl)propanoic acid, with the CAS number 1256450-57-3, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H15NO5
  • Molecular Weight : 277.27 g/mol
  • Structural Characteristics : The compound features a dioxoisoindoline moiety, which is significant for its biological interactions.

Biological Activity

Research indicates that compounds containing the isoindoline structure often exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Isoindoline derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Anticancer Properties : Some studies have indicated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Immunomodulatory Effects : The ability to modulate immune responses has been observed in related structures, hinting at possible therapeutic uses in autoimmune diseases .

The mechanisms by which this compound exerts its effects are likely multifaceted:

  • Interaction with Enzymes : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways crucial for cell survival and proliferation.
  • Receptor Binding : It could bind to specific receptors involved in inflammatory or cancer pathways, altering cellular responses.
  • Oxidative Stress Modulation : Like many dioxo compounds, it may influence oxidative stress levels within cells, impacting survival and apoptosis.

Study on Antimicrobial Activity

A study highlighted the antimicrobial properties of isoindoline derivatives, noting significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that this compound could be further explored as a lead compound in antibiotic development .

Evaluation of Anticancer Potential

In vitro studies demonstrated that derivatives of isoindoline could induce apoptosis in various cancer cell lines. For instance, one study found that modifications to the isoindoline structure enhanced cytotoxicity against breast cancer cells by promoting cell cycle arrest at the G2/M phase .

Immunomodulatory Research

Research into related compounds has shown promise in modulating immune responses. For example, isoindoline derivatives were found to reduce pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
2-(1,3-Dioxoisoindolin-2-yl)propanoic acidAntimicrobial
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acidAnticancer
Mycestericin AImmunomodulatory

Q & A

Basic: What are the standard synthetic routes for 3-(4-Isopropoxy-1,3-dioxoisoindolin-2-yl)propanoic acid, and what analytical techniques are used for characterization?

Answer:
The synthesis of structurally related isoindolinone derivatives typically involves condensation reactions. For example, 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid (a close analog) is synthesized by refluxing precursors like 3-formyl-indole derivatives with sodium acetate in acetic acid . Characterization often employs nuclear magnetic resonance (NMR) for structural elucidation and X-ray crystallography to confirm stereochemistry and solid-state packing . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) are also used to validate molecular weight and functional groups.

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses, given conflicting literature reports on reaction conditions?

Answer:
Yield optimization requires systematic evaluation of variables such as:

  • Catalysts: Testing bases (e.g., sodium acetate vs. triethylamine) to enhance reaction efficiency.
  • Temperature: Adjusting reflux conditions (e.g., 80–100°C) to balance reaction rate and side-product formation.
  • Purification: Employing gradient column chromatography or recrystallization from acetic acid to isolate the target compound .
    Contradictions in literature may arise from differences in precursor purity or solvent systems; replicate experiments with controlled variables are critical.

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:
While specific safety data for this compound is limited, analogous propanoic acid derivatives require:

  • PPE: Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use of fume hoods to avoid inhalation of aerosols .
  • Emergency Measures: Immediate flushing with water for skin/eye exposure and medical consultation for persistent irritation .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) for this compound across different studies?

Answer:
Discrepancies may stem from solvent effects, tautomerism, or crystallinity. To address this:

  • Cross-Validation: Compare experimental NMR data with computational predictions (e.g., DFT calculations) or reference X-ray structures .
  • Standardized Protocols: Use deuterated solvents (e.g., DMSO-d6) and controlled temperatures for reproducibility.
  • Dynamic NMR: Investigate rotational barriers or proton exchange processes that might affect peak splitting .

Basic: What are the primary applications of this compound in current research, particularly in medicinal chemistry?

Answer:
Isoindolinone derivatives, including this compound, serve as intermediates for synthesizing bioactive molecules like isocoumarins, which exhibit antimicrobial and anti-inflammatory properties . Their utility extends to metal complexation studies for catalytic or therapeutic applications .

Advanced: What strategies are effective in enhancing the aqueous solubility of this compound for in vitro assays?

Answer:
Strategies include:

  • Salt Formation: Reacting the carboxylic acid group with sodium or potassium hydroxide to form water-soluble salts.
  • Prodrug Design: Introducing hydrolyzable groups (e.g., ester prodrugs) that improve solubility and release the active form in physiological conditions.
  • Co-Solvents: Using DMSO-water mixtures or surfactants (e.g., Tween-80) to stabilize the compound in solution .

Advanced: How can researchers analyze and mitigate byproduct formation during the synthesis of this compound?

Answer:

  • Reaction Monitoring: Use thin-layer chromatography (TLC) or LC-MS to track byproducts in real time.
  • Mechanistic Studies: Identify intermediates via trapping experiments or isotopic labeling to pinpoint side-reaction pathways.
  • Process Optimization: Adjust stoichiometry (e.g., excess of 4-isopropoxyphthalic anhydride) or employ scavengers to suppress unwanted adducts .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:
Challenges include:

  • Purification at Scale: Transitioning from column chromatography to recrystallization or fractional distillation.
  • Thermal Stability: Ensuring the compound does not degrade under prolonged heating during large-scale reflux.
  • Cost-Efficiency: Sourcing affordable precursors like 4-isopropoxyphthalic anhydride without compromising purity .

Advanced: What computational methods are suitable for predicting the reactivity and stability of this compound?

Answer:

  • DFT Calculations: Model reaction pathways (e.g., nucleophilic attack on the isoindolinone ring) using software like Gaussian or ORCA.
  • Molecular Dynamics (MD): Simulate solvation effects and degradation kinetics in aqueous environments.
  • Docking Studies: Predict binding affinity to biological targets (e.g., enzymes) for activity optimization .

Basic: What regulatory guidelines apply to the use of this compound in biomedical research?

Answer:
Follow OSHA standards for laboratory safety (29 CFR 1910.1450) and NIH guidelines for handling synthetic intermediates. Document exposure risks under the OSHA Access to Employee Exposure and Medical Records Standard (29 CFR 1910.1020) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(4-Isopropoxy-1,3-dioxoisoindolin-2-yl)propanoic acid
Reactant of Route 2
3-(4-Isopropoxy-1,3-dioxoisoindolin-2-yl)propanoic acid

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